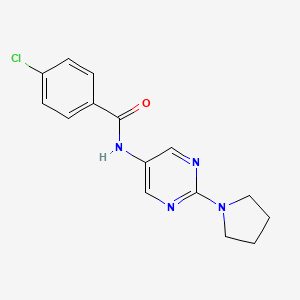

4-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide" is a chemical entity that appears to be related to a class of benzamide derivatives. These compounds are of interest due to their potential pharmacological activities and their role in various chemical reactions and processes. The papers provided discuss related compounds with similar structures and functionalities, which can provide insights into the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves multi-step reactions starting from basic building blocks such as amines, acids, and aldehydes. For instance, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide was achieved through the reaction of salicylic acid and 4-aminopyridine, with triethylamine acting as a catalyst . Similarly, the synthesis of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide involved the preparation of optical isomers from optically active pyrrolidine derivatives . These methods suggest that the synthesis of "this compound" could also involve the condensation of a chlorinated benzoyl chloride with an appropriate pyrrolidine-substituted amine.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectral measurements such as IR, UV-Visible, 1H and 13C NMR, and sometimes X-ray crystallography . These techniques provide detailed information about the functional groups, molecular geometry, and electronic structure of the compounds. For example, the polymorphs of TKS159 were characterized by X-ray powder diffractometry and spectroscopic methods, revealing differences in their molecular conformations . The structure of "this compound" would likely be elucidated using similar analytical methods.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, often influenced by their substituents. The presence of a pyridyl group, as seen in some of the discussed compounds, can lead to interactions with other molecules, such as in the formation of nano-aggregates with enhanced emission properties . Additionally, the presence of a chloro group can make the benzamide ring more reactive towards nucleophilic substitution reactions. The chemical reactivity of "this compound" would be expected to be influenced by both the chloro and pyrrolidinylpyrimidin substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be determined through various analytical techniques. Thermal analysis can reveal phase transitions and thermal stability, as demonstrated by the characterization of TKS159 polymorphs . The solubility and emission properties can be influenced by the polarity of the solvent, as seen in the luminescent properties of naphthalimide-benzamide compounds . The physical and chemical properties of "this compound" would likely be characterized by similar methods to understand its behavior in different environments.

Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibition for Cancer Therapy

The compound MGCD0103, closely related to 4-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide, has been discovered as an orally active histone deacetylase (HDAC) inhibitor with significant antitumor activity. This isotype-selective small molecule selectively inhibits HDACs 1-3 and 11, leading to blocked cancer cell proliferation, induced histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis. Demonstrating oral bioavailability and entering clinical trials, it shows promise as an anticancer drug (Zhou et al., 2008).

Analytical Chemistry and Quality Control

In analytical chemistry, a method for the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including a compound similar to this compound, was developed. This method, promising for the quality control of pharmaceuticals, involves baseline separation of analytes using a specific buffer and large-volume sample stacking for enhanced sensitivity (Ye et al., 2012).

Epilepsy and Pain Treatment via Potassium Channel Modulation

A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, related in structure to this compound, were identified as active in animal models of epilepsy and pain. These compounds, through modulation of potassium channels, present a new avenue for the treatment of neurological conditions (Amato et al., 2011).

RET Kinase Inhibition for Cancer Therapy

Another research direction involves novel 4-chloro-benzamide derivatives containing substituted heteroaryl rings, designed as RET kinase inhibitors for cancer therapy. Compounds in this category, including those structurally similar to this compound, exhibited potent inhibition of RET kinase activity, suggesting their potential as lead compounds for further investigation in cancer treatment (Han et al., 2016).

Direcciones Futuras

The future directions for “4-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. The development of new pyrrolidine compounds with different biological profiles is also a promising area of research .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which could provide a hint towards the potential targets of this compound .

Mode of Action

It is likely that the compound interacts with its targets through hydrogen bonding and pi-pi interactions, as suggested by the presence of the pyrimidine and pyrrolidine moieties .

Biochemical Pathways

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit significant activity against various pathogens, suggesting that the compound could potentially have antimicrobial or antiviral effects .

Propiedades

IUPAC Name |

4-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O/c16-12-5-3-11(4-6-12)14(21)19-13-9-17-15(18-10-13)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLCKOAZXURDLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid](/img/structure/B2531376.png)

![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2531381.png)

![N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2531382.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2531384.png)

![4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2531388.png)

![3-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2531389.png)

![N-(3,5-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531393.png)

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531394.png)

![(E)-methyl 2-cyano-3-(2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2531395.png)

![3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B2531398.png)

![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2531399.png)